1-Methylisoquinoline-8-carboxylic acid
Overview
Description
1-Methylisoquinoline-8-carboxylic acid (MIQ-8) is an organic compound with a wide range of applications in scientific research. It is a derivative of isoquinoline, a heterocyclic aromatic compound with a nitrogen atom in the ring structure. MIQ-8 is an important intermediate in the synthesis of various drugs and pharmaceuticals, including those used in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. MIQ-8 also has an array of biochemical and physiological effects, making it an important tool for investigating the molecular mechanisms of various diseases.
Scientific Research Applications
1-Methylisoquinoline-8-carboxylic acid has a wide range of applications in scientific research. It is used as a tool to investigate the molecular mechanisms of various diseases, including Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. 1-Methylisoquinoline-8-carboxylic acid is also used to study the effects of various compounds on the brain, as well as to investigate the role of various enzymes in the metabolism of drugs and other compounds. In addition, 1-Methylisoquinoline-8-carboxylic acid is used to study the structure and function of proteins, and to investigate the effects of various drugs on the body.
Mechanism of Action
The mechanism of action of 1-Methylisoquinoline-8-carboxylic acid is not fully understood. However, it is known that 1-Methylisoquinoline-8-carboxylic acid binds to a variety of receptors in the brain, including acetylcholine, serotonin, and dopamine receptors. This binding triggers a cascade of biochemical reactions, which ultimately leads to an increase in the activity of certain enzymes. These enzymes are involved in the metabolism of various drugs and other compounds, and the increased activity of these enzymes leads to an increase in the metabolism of these compounds.
Biochemical and Physiological Effects
1-Methylisoquinoline-8-carboxylic acid has a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes involved in the metabolism of drugs and other compounds. In addition, 1-Methylisoquinoline-8-carboxylic acid has been shown to increase the production of certain neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of certain proteins involved in the regulation of cell growth and differentiation. Finally, 1-Methylisoquinoline-8-carboxylic acid has been shown to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
The use of 1-Methylisoquinoline-8-carboxylic acid in laboratory experiments has several advantages. 1-Methylisoquinoline-8-carboxylic acid is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, 1-Methylisoquinoline-8-carboxylic acid is relatively non-toxic, making it safe for use in laboratory experiments. However, there are some limitations to the use of 1-Methylisoquinoline-8-carboxylic acid in laboratory experiments. For example, 1-Methylisoquinoline-8-carboxylic acid is not soluble in organic solvents and is not very stable in the presence of light or heat.
Future Directions
There are a number of potential future directions for research involving 1-Methylisoquinoline-8-carboxylic acid. For example, further research could be conducted to investigate the mechanism of action of 1-Methylisoquinoline-8-carboxylic acid, as well as its effects on various proteins and enzymes. In addition, further research could be conducted to investigate the effects of 1-Methylisoquinoline-8-carboxylic acid on various diseases, including Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. Finally, further research could be conducted to investigate the potential therapeutic uses of 1-Methylisoquinoline-8-carboxylic acid, as well as its potential side effects.
properties
IUPAC Name |
1-methylisoquinoline-8-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-10-8(5-6-12-7)3-2-4-9(10)11(13)14/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGILJLICJUWZAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276714 | |
Record name | 8-Isoquinolinecarboxylic acid, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylisoquinoline-8-carboxylic acid | |
CAS RN |
1416713-23-9 | |
Record name | 8-Isoquinolinecarboxylic acid, 1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416713-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Isoquinolinecarboxylic acid, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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